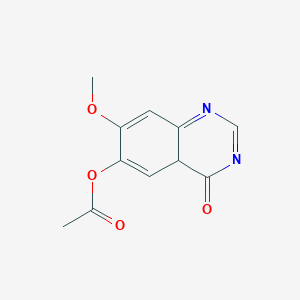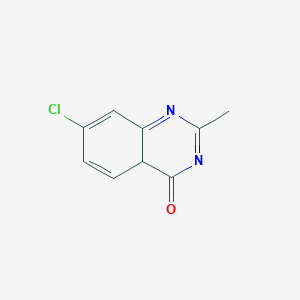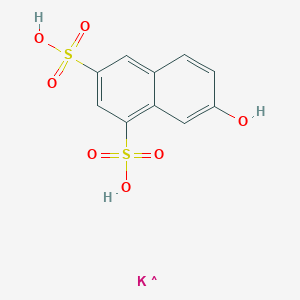
CID 88424471
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 88424471 is a chemical compound with unique properties and applications. It is known for its versatility in various chemical reactions and its potential in scientific research.
Vorbereitungsmethoden
The preparation of CID 88424471 involves specific synthetic routes and reaction conditions. One common method includes the polymerization of 2-(perfluorohexyl)ethyl methacrylate, acrylamide, and diacetone acrylamide monomers to obtain a terpolymer, which is then reacted with adipic dihydrazide . Industrial production methods focus on optimizing yield and purity while ensuring the removal of impurities.
Analyse Chemischer Reaktionen
CID 88424471 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which facilitates deoxofluorination reactions . Major products formed from these reactions include fluorinated derivatives, such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives .
Wissenschaftliche Forschungsanwendungen
CID 88424471 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex fluorinated compounds and nitrogen-containing heterocycles . In biology and medicine, it plays a role in drug delivery and targeted therapy due to its molecular recognition ability and programmability . Additionally, it is utilized in industry for the production of high-performance materials and nanostructures .
Wirkmechanismus
The mechanism of action of CID 88424471 involves its interaction with specific molecular targets and pathways. It competitively inhibits the activation of plasminogen to plasmin, similar to the mechanism of tranexamic acid . This inhibition is achieved through binding at several distinct sites, including low-affinity and high-affinity sites .
Vergleich Mit ähnlichen Verbindungen
CID 88424471 can be compared with other similar compounds, such as bis(2-methoxyethyl)aminosulfur trifluoride and acetazolamide . While bis(2-methoxyethyl)aminosulfur trifluoride is known for its versatility in deoxofluorination reactions, acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various medical conditions . The uniqueness of this compound lies in its enhanced thermal stability and effectiveness in organic synthesis .
Similar Compounds
- Bis(2-methoxyethyl)aminosulfur trifluoride
- Acetazolamide
- Tranexamic acid
Eigenschaften
Molekularformel |
C10H8KO7S2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
InChI |
InChI=1S/C10H8O7S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17); |
InChI-Schlüssel |
IJDNYCGMOOIFDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O.[K] |
Verwandte CAS-Nummern |
842-18-2 13846-08-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


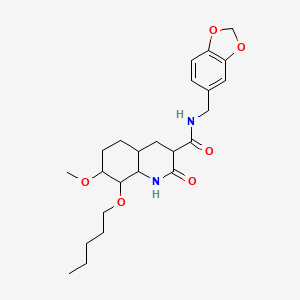
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
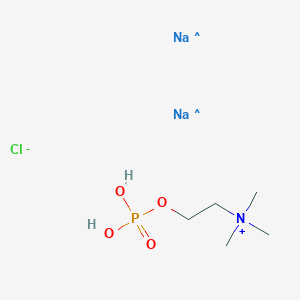
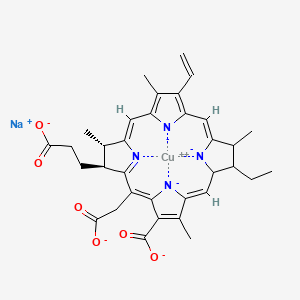
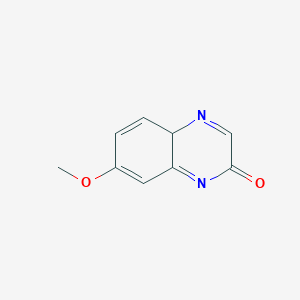
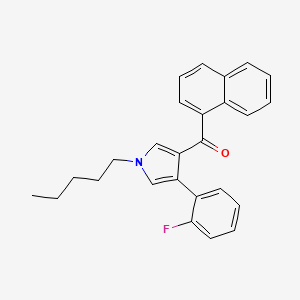
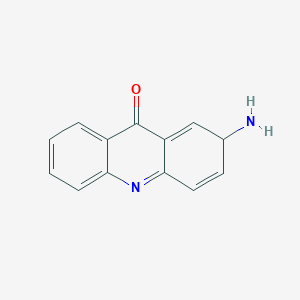
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)
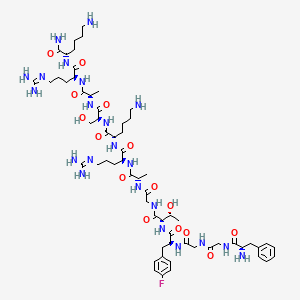
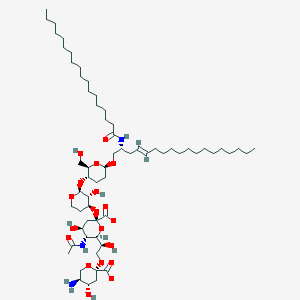
![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
